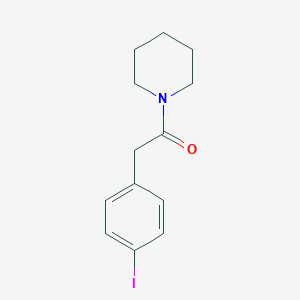

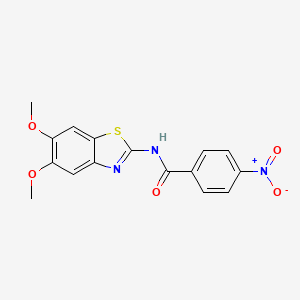

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone, also known as IPPE, is a chemical compound with potential applications in scientific research. This compound is a ketone derivative that is commonly used in the synthesis of other chemical compounds. IPPe has been found to exhibit interesting biological properties, which make it a promising candidate for further research. In

科学的研究の応用

Nucleophilic Aromatic Substitution Reactions

Piperidine's reactivity in nucleophilic aromatic substitution reactions is well-documented. For instance, the reaction of piperidine with nitro-aromatic compounds has been studied to understand the mechanism of substitution reactions that replace the nitro group with a piperidine moiety. This type of reaction is critical for synthesizing various aromatic amines, where piperidine derivatives can serve as intermediates for further chemical transformations (Pietra & Vitali, 1972).

Pharmacophoric Groups in Antipsychotic Agents

Piperidine derivatives are highlighted in the development of ligands for D2-like receptors, indicating their importance in pharmacophore models for antipsychotic agents. The structure-activity relationship (SAR) studies of these compounds have shown that arylalkyl substituents can significantly enhance the potency and selectivity of agents targeting D2-like receptors, suggesting the utility of such derivatives in designing new therapeutic agents (Sikazwe et al., 2009).

Chemical Chaperones and Proteostasis

Research on low molecular weight chemical chaperones like 4-phenylbutyric acid, which shares structural motifs with piperidine derivatives, explores their ability to mitigate protein misfolding and alleviate endoplasmic reticulum stress. This line of investigation is crucial for understanding how modifications in chemical structures, such as introducing a piperidine moiety, could influence biological activities related to protein folding and cellular stress responses (Kolb et al., 2015).

Drug Discovery and Molecular Design

The inclusion of piperidine rings in drug molecules is frequently due to their impact on pharmacokinetic and pharmacodynamic properties. Piperidine analogues are integral to the design of molecules with potential therapeutic applications, as they can significantly affect the molecule's binding affinity, selectivity, and overall biological activity. This aspect is particularly relevant in the context of central nervous system (CNS) drugs and antipsychotics, where piperidine motifs are often employed to modulate drug-receptor interactions (Griggs et al., 2018).

特性

IUPAC Name |

2-(4-iodophenyl)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHMCPJBJRPHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634871.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)

![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2634874.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)

![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2634881.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)